![molecular formula C6H7F3O3 B065966 5-Oxo-6,6,6-trifluorohexanoic acid CAS No. 184157-09-3](/img/structure/B65966.png)
5-Oxo-6,6,6-trifluorohexanoic acid
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Overview
Description
5-Oxo-6,6,6-trifluorohexanoic acid is a chemical compound with the molecular formula C6H7F3O3. It is characterized by the presence of a trifluoromethyl group and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-6,6,6-trifluorohexanoic acid typically involves the reaction of trifluoroacetic acid derivatives with appropriate precursors. One common method includes the reaction of ethyl trifluoroacetate with diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-6,6,6-trifluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 5-hydroxy-6,6,6-trifluorohexanoic acid.
Substitution: Formation of substituted trifluoromethyl compounds.
Scientific Research Applications
Table 1: Basic Chemical Properties
Property | Value |
---|---|
Boiling Point | Not available |
Density | Not specified |
Solubility in Water | Moderate |
Flash Point | Not specified |
Medicinal Chemistry
5-Oxo-6,6,6-trifluorohexanoic acid has been investigated for its potential as a building block in the synthesis of pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making derivatives of this compound suitable for drug development.
Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound exhibit antiviral properties. By modifying the compound to create various esters and amides, researchers have developed molecules that show activity against viral infections. These modifications leverage the compound's ability to interact with viral enzymes effectively.
Agrochemicals
The compound's unique structure allows it to function as an effective pesticide and herbicide agent. Its fluorinated nature contributes to increased potency and reduced environmental degradation.
Case Study: Herbicide Development
In studies conducted on herbicidal activity, formulations containing this compound showed improved efficacy against a range of weed species compared to traditional herbicides. The trifluoromethyl group enhances the binding affinity to plant enzymes involved in growth regulation.
Material Science
This compound can be utilized in synthesizing advanced materials such as polymers and coatings due to its reactive functional groups.
Case Study: Polymer Synthesis
Researchers have successfully integrated this compound into polymer matrices to create materials with enhanced thermal stability and chemical resistance. These polymers are suitable for applications in automotive and aerospace industries.
Analytical Chemistry
The compound serves as a standard reference material in analytical methods such as HPLC and GC-MS due to its distinct spectral features.
Case Study: Development of Analytical Methods
In analytical chemistry laboratories, this compound has been used to calibrate instruments for detecting fluorinated compounds in environmental samples. Its unique properties allow for precise quantification in complex mixtures.
Mechanism of Action
The mechanism of action of 5-Oxo-6,6,6-trifluorohexanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. The ketone group can participate in various biochemical reactions, potentially affecting enzyme activity and metabolic pathways .
Comparison with Similar Compounds
- 6,6,6-trifluorohexanoic acid
- 5-oxohexanoic acid
- 6,6,6-trifluoro-5-hydroxyhexanoic acid
Comparison: 5-Oxo-6,6,6-trifluorohexanoic acid is unique due to the presence of both a trifluoromethyl group and a ketone functional group. This combination imparts distinct chemical properties, making it more reactive and versatile compared to similar compounds. The trifluoromethyl group enhances its stability and resistance to metabolic degradation, while the ketone group allows for diverse chemical transformations .
Biological Activity
5-Oxo-6,6,6-trifluorohexanoic acid (CAS No. 184157-09-3) is a fluorinated carboxylic acid that has garnered attention for its potential biological activities, particularly in agricultural applications as an insecticide and acaricide. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₇F₃O₃
- Molecular Weight : 184.11 g/mol
- Structure : The compound features a trifluoromethyl group and a keto group, which are essential for its biological activity.
Research indicates that this compound exhibits its biological effects primarily through the inhibition of β-oxidation of fatty acids in insect mitochondria. This mechanism disrupts energy metabolism in target organisms, leading to increased mortality rates among pest populations.
Key Findings:
- Inhibition of Fatty Acid Metabolism : The compound's structure aligns with other gem-difluorovinyl carboxylic acids known to inhibit enzymes involved in fatty acid oxidation. This inhibition is crucial for its effectiveness as an insecticide .
- Field Trial Efficacy : In extensive field trials, derivatives of this compound demonstrated broad-spectrum activity against various insect pests and mites, showcasing a favorable toxicological profile compared to earlier compounds .
Biological Activity Data
The following table summarizes the biological activity of this compound and related compounds based on various studies:
Compound Name | Target Organism | Activity (EC80 in ppm) | Notes |
---|---|---|---|
This compound | Heliothis virescens (caterpillar) | 12.5 | Ovolarvicidal activity |
6,6-Difluorohex-5-enoic acid | Nilaparvata lugens (planthopper) | 3 | Systemic activity |
CGA 304'111 | Panonychus ulmi (spider mite) | 0.75 | High efficacy against mites |
Case Study 1: Efficacy Against Heliothis virescens
A study evaluated the ovolarvicidal activity of several compounds including this compound against Heliothis virescens. The results indicated that the compound had a significant effect at low concentrations (EC80 = 12.5 ppm), suggesting its potential as a viable insecticide in agricultural practices .
Case Study 2: Impact on Nilaparvata lugens
In another study focusing on Nilaparvata lugens, the systemic activity of derivatives showed promising results with an EC80 value of just 3 ppm for some compounds. This highlights the compound's effectiveness in controlling pest populations that threaten rice crops .
Properties
IUPAC Name |
6,6,6-trifluoro-5-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3/c7-6(8,9)4(10)2-1-3-5(11)12/h1-3H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXIOTVBBDEEJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444986 |
Source
|
Record name | 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184157-09-3 |
Source
|
Record name | 5-OXO-6,6,6-TRIFLUOROHEXANOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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